molecular formula C14H16N2O4S B2670676 1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone CAS No. 1797178-46-1

1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Cat. No. B2670676
CAS RN: 1797178-46-1
M. Wt: 308.35
InChI Key: QUYNCKZYMBGBSL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone is a chemical compound that has gained significant attention in the scientific community due to its potential therapeutic applications. This compound is known to exhibit various biochemical and physiological effects, making it a promising candidate for the development of new drugs.

Scientific Research Applications

Synthesis of Substituted Furans and Pyrroles

Furans and pyrroles are crucial synthons in chemical synthesis, found extensively in natural products, pharmaceutical agents, and materials. A study introduced methods to prepare 2-substituted 3-furfurals starting from 3-furfural, demonstrating the potential for creating diverse chemical structures. This work is significant for understanding the reactivity and applications of furan derivatives in synthetic chemistry (Kelly, Kerrigan, & Walsh, 2008).

Heterocyclic Transformations

The transformation of furanone derivatives into oxazinone and pyrimidinone heterocycles has been explored, highlighting the versatility of furan derivatives in creating complex heterocyclic structures. This conversion demonstrates the potential for the development of novel compounds with varied biological activities (Hashem et al., 2017).

Gold-Catalyzed Synthesis

The gold-catalyzed synthesis of furans and furanones from sulfur ylides presents a novel method for constructing densely functionalized furan derivatives. This approach is noteworthy for its simplicity and flexibility, demonstrating the utility of gold catalysis in organic synthesis (Huang et al., 2012).

Synthesis of Polysubstituted Pyrroles

An efficient, metal-free method for synthesizing polysubstituted pyrrole derivatives has been developed, highlighting the significance of furan and pyrrole derivatives in creating complex organic molecules. This method utilizes surfactants in aqueous medium, demonstrating an environmentally friendly approach to synthesis (Kumar, Rāmānand, & Tadigoppula, 2017).

Cascade Reactions for Heterocyclic Synthesis

Cascade reactions involving α-functionalized nitroalkenes and β-ketosulfones have been employed to synthesize sulfonyl furans and dihydrofurans. This methodology showcases the ability to construct complex heterocyclic structures through efficient reaction sequences, further illustrating the chemical versatility of furan and pyrrole derivatives (Mane et al., 2020).

properties

IUPAC Name

1-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]-2-pyrrol-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4S/c17-14(10-15-5-1-2-6-15)16-8-13(9-16)21(18,19)11-12-4-3-7-20-12/h1-7,13H,8-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUYNCKZYMBGBSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CN2C=CC=C2)S(=O)(=O)CC3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)-2-(1H-pyrrol-1-yl)ethanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.